7-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, linked to a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . The key steps involve the formation of the piperazine ring and the subsequent attachment of the fluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
7-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the piperazine ring modulates its activity. Molecular docking studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
- 3-{7-[4-(2-fluorophenyl)piperazin-1-yl]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)propan-1-ol
- 4-[(3-[4-(2-fluorophenyl)piperazin-1-yl]carbonyl)-4-fluorophenyl]methyl (2H)phthalazin-1-one
Uniqueness
Compared to similar compounds, 7-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of a purine derivative with a fluorophenyl-substituted piperazine ring. This structure provides a distinct pharmacological profile, making it a valuable candidate for drug development and other scientific research applications.
Properties
Molecular Formula |
C20H23FN6O3 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
7-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H23FN6O3/c1-23-18-17(19(29)24(2)20(23)30)27(13-22-18)8-7-16(28)26-11-9-25(10-12-26)15-6-4-3-5-14(15)21/h3-6,13H,7-12H2,1-2H3 |
InChI Key |
LRXOKJPWHGVUCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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